(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzo[d]thiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Pivaloylimino Group: The pivaloylimino group can be introduced via a condensation reaction with pivaloyl chloride and an appropriate amine.
Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Addition of the 2-Methoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are common.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Due to its structural features, it can be explored for potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Diagnostic Agents: The compound can be modified to develop diagnostic agents for imaging techniques like MRI or PET scans.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core.
Imines: Compounds such as Schiff bases, which contain the imino group, are structurally similar.
Uniqueness
Structural Complexity: The combination of the benzo[d]thiazole core with the pivaloylimino and methoxyethyl groups makes this compound unique.
This detailed overview provides a comprehensive understanding of (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)15(21)18-16-19(8-9-22-4)12-7-6-11(14(20)23-5)10-13(12)24-16/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGKJDNVGKKRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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